2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
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Overview
Description
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of the methoxyphenyl group in this compound adds to its unique chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of a catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4-methyl-4-(thiocyanatomethyl)-4H-benzo[d][1,3]oxazine:
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This derivative has a boronic ester group, which is useful in various organic synthesis reactions.
Uniqueness
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific structural features, such as the methoxyphenyl group and the oxazine ring. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHIMHLLQNLTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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